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Compound of Interest

Compound Name: Trimethylsulfoxonium Bromide

Cat. No.: B049335

Introduction

Trimethylsulfoxonium bromide is a stable, crystalline salt that serves as a crucial and widely
used precursor for the generation of dimethylsulfoxonium methylide, a key sulfur ylide.[1] This
ylide, often referred to as the Corey-Chaykovsky reagent, is a versatile tool in organic
synthesis, primarily employed for the preparation of epoxides, cyclopropanes, and aziridines.[1]
Its enhanced stability and ease of handling compared to the analogous dimethylsulfonium
methylide make it a preferred reagent for many synthetic transformations.[1][2] This technical
guide provides an in-depth overview of the generation of dimethylsulfoxonium methylide from
trimethylsulfoxonium bromide and its subsequent applications in key synthetic reactions,
complete with experimental protocols and mechanistic diagrams.

Generation of Dimethylsulfoxonium Methylide

The formation of the reactive sulfur ylide, dimethylsulfoxonium methylide, is achieved through
the deprotonation of its precursor, trimethylsulfoxonium bromide. The protons on the methyl
groups adjacent to the positively charged sulfoxonium center are acidic enough to be
abstracted by a strong base.[1]

The most common method for generating the ylide in situ involves treating
trimethylsulfoxonium bromide (or the more commonly cited iodide salt) with a strong base
like sodium hydride (NaH) in a suitable aprotic solvent, such as dimethyl sulfoxide (DMSO) or
tetrahydrofuran (THF).[1][3] The resulting ylide is a nucleophilic species with the negative

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b049335?utm_src=pdf-interest
https://www.benchchem.com/product/b049335?utm_src=pdf-body
https://www.benchchem.com/product/b049335
https://www.benchchem.com/product/b049335
https://www.benchchem.com/product/b049335
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-027-00002
https://www.benchchem.com/product/b049335?utm_src=pdf-body
https://www.benchchem.com/product/b049335?utm_src=pdf-body
https://www.benchchem.com/product/b049335
https://www.benchchem.com/product/b049335?utm_src=pdf-body
https://www.benchchem.com/product/b049335
https://en.wikipedia.org/wiki/Dimethyl_sulfoxide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

charge localized on the carbon atom, making it a potent reagent for attacking electrophilic
centers.[1]

Trimethylsulfoxonium Bromide Strong Base
[(CH3)3SO]*Br- (e.g., NaH)

Deprotopation abstracts H*

Dimethylsulfoxonium Methylide
(Corey-Chaykovsky Reagent) Conjugate Acid + NaBr
[(CH3)2SOCH:]

Click to download full resolution via product page

Figure 1. Generation of Dimethylsulfoxonium Methylide.

Key Synthetic Applications

Dimethylsulfoxonium methylide is renowned for its role in the Corey-Chaykovsky reaction,
which provides a powerful method for the synthesis of epoxides and cyclopropanes.[1] The
reactivity of the ylide is highly dependent on the nature of the carbonyl substrate.[4][5][6]

Epoxidation of Aldehydes and Ketones

When dimethylsulfoxonium methylide reacts with simple aldehydes and ketones, it leads to the
formation of epoxides (oxiranes).[1][6][7] The reaction proceeds via a nucleophilic attack of the
ylide carbon on the carbonyl carbon, forming a betaine intermediate.[7] This is followed by an
intramolecular ring-closure, where the oxygen anion displaces the neutral dimethyl sulfoxide
(DMSO) leaving group to form the three-membered epoxide ring.[7]
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Figure 2. Epoxidation via the Corey-Chaykovsky Reaction.

Cyclopropanation of a,B-Unsaturated Carbonyls

In contrast to its reaction with simple ketones, dimethylsulfoxonium methylide reacts with a,3-
unsaturated carbonyl compounds (enones) to yield cyclopropyl ketones.[1][4][5] This difference
in reactivity arises from a 1,4-conjugate addition (Michael addition) of the ylide to the 3-carbon
of the enone.[1][4] This initial step forms an enolate intermediate. Subsequent intramolecular
nucleophilic attack by the enolate on the carbon adjacent to the sulfoxonium group results in
ring closure and the elimination of DMSO to afford the cyclopropane ring.[4]
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Figure 3. Cyclopropanation via Michael-Initiated Ring Closure.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the generation and
application of dimethylsulfoxonium methylide.

Table 1: Generation of Dimethylsulfoxonium Methylide
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Temperatur  Approx.

Precursor Base Solvent ) Reference
e (°C) Time
Trimethylsulfo )
] Sodium ) Corey &
xonium ) DMSO Room Temp. 15-20 min
] Hydride Chaykovsky
lodide
Trimethylsulfo )
) Sodium 0 to Room ) General
xonium ) THF/DMSO 30 min
) Hydride Temp. Procedure
Bromide
Trimethylsulfo ]
] Potassium t- ) General
xonium THF 0 15 min
BuOK Procedure

lodide

Table 2: Application in Corey-Chaykovsky Reactions

Product Ylide ]
Substrate Base Solvent Yield (%)

Type Precursor
Cyclohexano ]

Epoxide (CH3)3S0OI NaH DMSO 91
ne
Benzaldehyd )

Epoxide (CHs)3S0l NaH DMSO 92
e
Chalcone

Cyclopropane (CHs)3SOI NaH DMSO 85
(enone)
4-Phenyl-3-

Cyclopropane (CHs)3SOI NaH DMSO 75
buten-2-one

Note: Data is compiled from seminal works and general laboratory practices. Yields are highly
substrate-dependent.

Experimental Protocols

Protocol 1: Preparation of Dimethylsulfoxonium
Methylide Solution
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Objective: To prepare a solution of dimethylsulfoxonium methylide in situ from

trimethylsulfoxonium bromide for immediate use.

Materials:

Trimethylsulfoxonium bromide

Sodium hydride (60% dispersion in mineral oil)
Anhydrous Dimethyl Sulfoxide (DMSO)
Anhydrous Tetrahydrofuran (THF)

Nitrogen or Argon gas supply

Three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a
dropping funnel.

Procedure:

Preparation of the Flask: A three-neck round-bottom flask is flame-dried under a stream of
inert gas (N2 or Ar) and allowed to cool to room temperature.

Addition of Sodium Hydride: Sodium hydride (1.0 eq) is weighed and transferred to the flask.
The mineral oil is typically removed by washing the NaH dispersion with anhydrous hexanes
and decanting, under an inert atmosphere.

Solvent Addition: Anhydrous DMSO is added to the flask via a syringe. The resulting
suspension is stirred.

Precursor Addition: Trimethylsulfoxonium bromide (1.0 eq) is dissolved in a minimal
amount of warm anhydrous DMSO and added dropwise to the stirred suspension of NaH at
room temperature.

Reaction: The mixture is stirred at room temperature. The evolution of hydrogen gas should
be observed. The reaction is typically complete within 30-60 minutes, resulting in a clear or
slightly cloudy solution of the ylide. The reagent is now ready for use.
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Protocol 2: Epoxidation of an Aldehyde (e.g.,
Benzaldehyde)

Objective: To synthesize styrene oxide from benzaldehyde using dimethylsulfoxonium

methylide.

Procedure:

Ylide Preparation: Prepare the dimethylsulfoxonium methylide solution as described in
Protocol 1.

Substrate Addition: Cool the ylide solution to 0 °C using an ice bath. Add a solution of
benzaldehyde (0.9 eq) in DMSO dropwise to the ylide solution while maintaining the
temperature.

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing
cold water and diethyl ether.

Extraction: Extract the aqueous layer three times with diethyl ether.

Washing: Combine the organic layers and wash with brine, then dry over anhydrous
magnesium sulfate (MgSOa).

Purification: Filter the solution and concentrate the solvent under reduced pressure. The
crude product can be purified by column chromatography on silica gel to yield pure styrene
oxide.

Protocol 3: Cyclopropanation of an Enone (e.g.,
Chalcone)

Objective: To synthesize 1,2-diphenyl-3-benzoylcyclopropane from chalcone.

Procedure:
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» Ylide Preparation: Prepare the dimethylsulfoxonium methylide solution as described in
Protocol 1.

o Substrate Addition: To the stirred ylide solution at room temperature, add a solution of
chalcone (0.9 eq) in DMSO dropwise.

e Reaction Monitoring: The reaction is typically stirred at room temperature or slightly elevated
temperatures (e.g., 50 °C) for several hours until completion, as monitored by TLC.

o Workup and Purification: The workup and purification procedure is analogous to that
described in Protocol 2 for epoxidation, involving quenching with water, extraction with an
organic solvent, washing, drying, and purification by column chromatography.

Conclusion

Trimethylsulfoxonium bromide is a highly effective and manageable precursor for
dimethylsulfoxonium methylide, a cornerstone reagent in modern organic synthesis. Its
application in the Corey-Chaykovsky reaction allows for the efficient and stereoselective
synthesis of epoxides and cyclopropanes, which are valuable structural motifs in
pharmaceuticals and natural products.[7] The predictable, yet divergent, reactivity of the ylide
with different classes of carbonyl compounds underscores its versatility and importance for
drug development professionals and synthetic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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